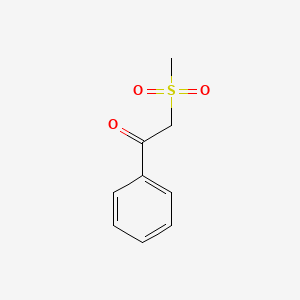

2-(Methylsulfonyl)-1-phenylethanone

描述

Structure

3D Structure

属性

IUPAC Name |

2-methylsulfonyl-1-phenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3S/c1-13(11,12)7-9(10)8-5-3-2-4-6-8/h2-6H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAUSPZIZBLGLKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80190574 | |

| Record name | Acetophenone, 2-(methylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80190574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3708-04-1 | |

| Record name | 2-(Methylsulfonyl)-1-phenylethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3708-04-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Methylsulfonyl)acetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003708041 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Methylsulfonyl)acetophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137561 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Methylsulfonyl)acetophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51601 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Methylsulfonyl)acetophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2736 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetophenone, 2-(methylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80190574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methanesulfonyl-1-phenylethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(METHYLSULFONYL)ACETOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DUA8B62R87 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 2 Methylsulfonyl 1 Phenylethanone and Its Precursors

Strategies for the Formation of the Methylsulfonyl Group

The introduction of a methylsulfonyl group is a critical step in the synthesis of the target molecule and related sulfones. Methodologies for this transformation can be broadly categorized into the oxidation of pre-existing sulfides or the direct introduction of the sulfonyl group onto a carbon framework.

Oxidative Routes to Sulfones from Sulfides

The oxidation of sulfides (thioethers) to sulfones is one of the most direct and widely utilized methods for creating the sulfone functional group. jchemrev.com This process typically involves the use of an oxidizing agent that can add two oxygen atoms to the sulfur atom of the corresponding sulfide (B99878) precursor. researchgate.net The challenge often lies in controlling the reaction to avoid stopping at the intermediate sulfoxide (B87167) stage. jchemrev.com

A variety of reagents and catalytic systems have been developed to achieve the chemoselective oxidation of sulfides directly to sulfones. jchemrev.com Hydrogen peroxide is a common and environmentally benign oxidant, often used in conjunction with a catalyst. organic-chemistry.orgmdpi.com For instance, tantalum carbide and niobium carbide have been shown to effectively catalyze the oxidation of sulfides with 30% hydrogen peroxide, yielding sulfoxides and sulfones, respectively. organic-chemistry.org Another approach employs a urea-hydrogen peroxide adduct with phthalic anhydride (B1165640) in ethyl acetate, providing a metal-free method for converting sulfides to sulfones. organic-chemistry.org Other notable oxidizing systems include the hydrogen peroxide/selenium dioxide system, which offers high yields and short reaction times. tandfonline.com The choice of oxidant and reaction conditions can be tuned to favor the formation of the sulfone over the sulfoxide. organic-chemistry.orgmdpi.com

Table 1: Selected Oxidizing Systems for the Conversion of Sulfides to Sulfones

| Oxidant/Catalyst System | Key Features | Reference(s) |

|---|---|---|

| Hydrogen Peroxide / Tantalum or Niobium Carbide | Catalytic system; Niobium carbide favors sulfone formation. | organic-chemistry.org |

| Urea-Hydrogen Peroxide / Phthalic Anhydride | Metal-free, environmentally benign method. | organic-chemistry.org |

| Hydrogen Peroxide / Selenium Dioxide | Fast reaction times and high yields. | tandfonline.com |

| Selectfluor / H₂O | Eco-friendly, uses water as an oxygen source, fast reaction. | organic-chemistry.org |

| Chromic acid / Acetic acid | A promising reagent, though can lead to over-oxidation. | jchemrev.com |

| Nitric acid | Effective, but can cause nitration side reactions. | jchemrev.com |

Direct Sulfonylation Reactions

Direct sulfonylation methods offer an alternative pathway, constructing the C-SO₂ bond directly on the substrate. These reactions can be advantageous as they may shorten synthetic sequences by avoiding the separate preparation and subsequent oxidation of a sulfide.

Copper-catalyzed reactions have become popular due to the low cost and toxicity of copper compared to other transition metals. gaylordchemical.com In some copper-catalyzed systems, dimethyl sulfoxide (DMSO) can serve not just as a solvent but also as a reactant. Research has shown that DMSO can act as an oxidant to regenerate the active Cu(II) catalyst from a Cu(I) precursor. gaylordchemical.com This capability has been harnessed in various transformations, including the synthesis of multisubstituted furans. gaylordchemical.com

In the context of sulfonylation, copper catalysis is effective for creating aryl sulfones. One documented procedure involves the reaction of an aryl iodide, such as 1-(2-iodophenyl)ethanone, with sodium methanesulfinate (B1228633) in DMSO, catalyzed by copper iodide, to yield the corresponding methylsulfonyl derivative. chemicalbook.com This reaction provides an efficient protocol for introducing the methylsulfonyl group onto an aromatic ring. acs.org More broadly, copper-catalyzed methods have been developed for coupling (hetero)aryl halides with sulfinate reagents under mild, base-free conditions to produce various sulfones. acs.org

Table 2: Example of Copper-Catalyzed Synthesis of an Aryl Sulfone

| Reactants | Catalyst | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1-(2-Iodophenyl)ethanone, Sodium Methanesulfinate | Copper Iodide (CuI) | DMSO | 1-(2-(Methylsulfonyl)phenyl)ethanone | 95% | chemicalbook.com |

A novel, metal-free approach for the formation of vinyl methyl sulfones involves the use of ammonium (B1175870) iodide (NH₄I). rsc.orgdoi.org This method facilitates the sulfonylation of alkenes using DMSO and water. rsc.org The reaction is believed to proceed through a domino sequence of oxidation and elimination following a radical addition to the alkene. rsc.org This process is noteworthy for its high stereoselectivity and tolerance of various functional groups. rsc.orgdoi.org While this method yields a vinyl sulfone rather than directly attaching the methylsulfonyl group to an alkyl or aryl carbon of the phenylethanone structure, it represents a significant strategy for generating the methylsulfonyl moiety that can be incorporated into more complex molecules. The technique provides a new way to generate a methylthiyl radical from DMSO. doi.org

Construction of the Phenylethanone Backbone

The phenylethanone (acetophenone) core is a fundamental structural component of the target molecule. Its synthesis is most classically achieved through electrophilic aromatic substitution.

Acylation Reactions (e.g., Friedel-Crafts Acylation)

Friedel-Crafts acylation is a cornerstone of organic synthesis for attaching an acyl group to an aromatic ring. numberanalytics.comnih.gov To form phenylethanone, benzene (B151609) is treated with an acylating agent, typically an acyl chloride like ethanoyl chloride (acetyl chloride), in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). libretexts.orgchemguide.co.uk The reaction proceeds via an electrophilic acyl cation that attacks the benzene ring, leading to the formation of the ketone and releasing hydrogen chloride. nih.gov The mixture is often heated to complete the reaction. libretexts.orgchemguide.co.uk

The versatility of Friedel-Crafts acylation allows for its application to various substituted benzenes, although the position of substitution is directed by the existing group on the ring. libretexts.org For instance, the acylation of toluene (B28343) (methylbenzene) primarily yields the 4-substituted product. libretexts.org This reaction is a highly effective method for producing aromatic ketones, which are themselves important precursors for a wide range of more complex molecules and fine chemicals. numberanalytics.comnih.govchemguide.co.uk

Table 3: Examples of Friedel-Crafts Acylation Reactions

| Aromatic Substrate | Acylating Agent | Catalyst | Product | Common Name | Reference(s) |

|---|---|---|---|---|---|

| Benzene | Ethanoyl Chloride (CH₃COCl) | AlCl₃ | 1-Phenylethan-1-one | Acetophenone (B1666503) | libretexts.orgscribd.com |

| Benzene | Propanoyl Chloride (C₂H₅COCl) | AlCl₃ | 1-Phenylpropan-1-one | Propiophenone | scribd.com |

| Benzene | Benzoyl Chloride (C₆H₅COCl) | AlCl₃ | Diphenylmethanone | Benzophenone | scribd.com |

| Toluene | Ethanoyl Chloride (CH₃COCl) | AlCl₃ | 1-(p-tolyl)ethan-1-one | p-Methylacetophenone | libretexts.orgscribd.com |

Reactions Involving Acetophenone Derivatives

The synthesis of 2-(methylsulfonyl)-1-phenylethanone frequently employs acetophenone or its derivatives as foundational starting materials. These reactions typically involve the introduction of the methylsulfonyl group at the α-carbon of the acetophenone skeleton.

A primary route involves the use of an α-haloacetophenone, such as 2-bromoacetophenone (B140003). In this approach, the halogen atom serves as a leaving group, facilitating nucleophilic substitution by a methylsulfinate salt. For instance, reacting 2-bromoacetophenone with sodium methanesulfinate can yield the target compound. A one-pot method has been developed where an aryl sulfonyl chloride first reacts with sodium sulfite (B76179) and sodium bicarbonate to generate the sulfinate in situ, which then reacts with 2-bromoacetophenone. acs.org This process is advantageous due to its mild conditions and high yield. acs.org

Another significant acetophenone-derived precursor is 4'-(methylthio)acetophenone. rsc.org This compound can be prepared via the Friedel-Crafts acylation of thioanisole. rsc.org The thioether group can then be oxidized in a subsequent step to the desired sulfone. The direct use of 4'-(methylsulfonyl)acetophenone, which already contains the sulfonyl group, is also a viable starting point for certain synthetic transformations leading to more complex molecules. rsc.org

The reactivity of the acetophenone derivative is crucial. Electron-withdrawing groups can increase the electrophilicity of the carbonyl carbon, influencing reaction pathways. sigmaaldrich.com A variety of substituted acetophenones are used to synthesize derivatives, highlighting the versatility of this class of starting materials in building complex sulfonyl compounds. sigmaaldrich.com

Multi-Step Synthetic Sequences and Chemo-selectivity Considerations

The construction of this compound often requires multi-step sequences where chemo-selectivity—the preferential reaction of one functional group over others—is a critical consideration.

A prevalent and robust strategy for synthesizing β-keto sulfones is the sequential formation of a β-keto sulfide followed by its selective oxidation. This two-step process allows for controlled introduction of the sulfur moiety and subsequent conversion to the sulfone oxidation state.

The initial step often involves the synthesis of 2-(methylthio)acetophenone (α-methylthioacetophenone). This intermediate can then be oxidized to this compound. The oxidation step is critical and must be chemo-selective to avoid over-oxidation or reaction at the phenyl ring or carbonyl group. A variety of oxidizing systems have been developed to achieve this transformation efficiently.

Hydrogen peroxide (H₂O₂) is a common and environmentally benign oxidant for this purpose. Its selectivity and efficiency are often enhanced by a catalyst. For example, a patent describes the oxidation of an α-bromo(methylthio)acetophenone to the corresponding α-bromo(methylsulfonyl)acetophenone using 30% aqueous hydrogen peroxide in the presence of a sodium tungstate (B81510) catalyst and sulfuric acid, achieving a high yield of 91.3%. rsc.org Other catalysts like tantalum carbide and niobium carbide have also been shown to effectively catalyze the oxidation of sulfides to sulfones with H₂O₂. The choice of catalyst can control whether the reaction stops at the sulfoxide or proceeds to the sulfone.

Another approach involves using N-fluorobenzenesulfonimide (NFSI) as the oxidant, where the selectivity for the sulfone over the sulfoxide can be controlled by the stoichiometry of the reagent. acs.org The table below summarizes various catalytic systems for the chemo-selective oxidation of sulfides. rsc.org

Table 1: Catalytic Systems for the Oxidation of Sulfides to Sulfones

| Catalyst | Oxidant | Substrate Example | Key Features |

|---|---|---|---|

| Sodium Tungstate / H₂SO₄ | 30% H₂O₂ | α-bromo(4-methylthio)acetophenone | High yield (91.3%) |

| Tantalum Carbide | 30% H₂O₂ | General Sulfides | High yields, catalyst is reusable |

| Niobium Carbide | 30% H₂O₂ | General Sulfides | Efficiently affords sulfones, catalyst is reusable |

| MWCNTs-COOH | 30% H₂O₂ | Methyl Phenyl Sulfide | Heterogeneous, recyclable (≥8 cycles), solvent-free |

This sequential approach is advantageous as it utilizes readily available starting materials and allows for precise control over the introduction and oxidation state of the sulfur functional group. rsc.orgnih.gov

Palladium catalysis offers powerful and versatile methods for C-C and C-S bond formation, which are applicable to the synthesis of β-keto sulfones. While a direct, single-step palladium-catalyzed synthesis of this compound from acetophenone is not prominently reported, general palladium-catalyzed methodologies for constructing β-keto sulfones are well-established and represent an advanced synthetic approach.

One major strategy is the palladium-catalyzed α-arylation of ketones, which involves the coupling of a ketone enolate with an aryl halide. nih.gov This concept can be extended to C-S bond formation. A relevant approach is the palladium-catalyzed sulfonylation of arylboronic acids. This method can be used to prepare arylsulfonyl chlorides, which are precursors to sulfonamides and, potentially, sulfones under modified conditions. scilit.com The catalytic cycle typically involves the insertion of a Pd(0) species into a sulfur-containing reagent, followed by transmetalation and reductive elimination. scilit.com

Another palladium-catalyzed route involves the reaction of alkynoates with sodium sulfinates, which has been shown to afford γ-keto sulfones. rsc.org Although this produces a different isomer, it demonstrates the capability of palladium catalysis to facilitate the addition of sulfinate reagents across unsaturated systems. More directly related, palladium-catalyzed sulfinylation of aryl- or alkenylboronic acids with sulfinate esters provides a route to sulfoxides, which can then be oxidized to the corresponding sulfones. This two-step sequence, combining palladium catalysis with a subsequent oxidation, leverages the strengths of both methodologies.

The key components of these palladium-catalyzed reactions are summarized in the table below.

Table 2: Palladium-Catalyzed Reactions for Sulfone/Sulfoxide Synthesis

| Reaction Type | Key Reactants | Catalyst System (Example) | Product Type |

|---|---|---|---|

| Chlorosulfonylation | Arylboronic Acids, SO₂Cl₂ | Pd(OAc)₂ / Xantphos | Arylsulfonyl Chlorides |

| Sulfinylation | Arylboronic Acids, Sulfinate Esters | Pd(OAc)₂ / SPhos | Sulfoxides |

| Sulfonylation of Alkynoates | Alkynoates, Sodium Sulfinates | Pd Catalyst | γ-Keto Sulfones |

These methods highlight the potential of palladium catalysis to construct the core structure of β-keto sulfones through convergent strategies, offering access from a diverse range of starting materials under relatively mild conditions. nih.govscilit.com

Process Optimization and Scale-Up Methodologies in this compound Synthesis

The transition from laboratory-scale synthesis to industrial production of this compound necessitates rigorous process optimization and the development of robust scale-up methodologies. Key goals include maximizing yield, ensuring product purity, minimizing cost, and improving safety and environmental impact.

A significant advancement in the synthesis of β-keto sulfones is the use of electrochemical methods. An electrochemical approach reacting sulfonylhydrazides with enol acetates has been developed, which notably avoids the need for transition metal catalysts or chemical oxidants. nih.gov The scalability of this method was demonstrated through the successful use of an electrochemical flow cell, highlighting its industrial applicability. nih.gov Continuous flow reactors offer enhanced safety, better heat and mass transfer, and improved process control compared to traditional batch reactors, making them highly suitable for large-scale production. acs.org

Catalyst selection and recyclability are central to process optimization. For syntheses that do employ catalysts, such as the oxidation of sulfides, using heterogeneous catalysts is highly advantageous for scale-up. For example, graphitic carbon nitride (g-C₃N₄) has been used as a recyclable, metal-free photocatalyst for the synthesis of β-keto sulfones from ketones and sodium sulfinates. sigmaaldrich.com The ability to recover and reuse the catalyst for multiple cycles significantly reduces waste and production costs. sigmaaldrich.com

Green chemistry principles are increasingly guiding process development. This includes calculating metrics like the E-factor (environmental factor) and atom economy to assess the environmental footprint of a synthetic route. sigmaaldrich.com Optimization efforts focus on using less hazardous reagents, reducing solvent usage, and designing energy-efficient processes. For instance, the development of one-pot syntheses, where multiple reaction steps are carried out in a single reactor without isolating intermediates, streamlines the process, saves time, and reduces solvent waste and potential material loss.

The table below outlines key strategies for the optimization and scale-up of β-keto sulfone synthesis.

Table 3: Process Optimization and Scale-Up Strategies for β-Keto Sulfone Synthesis

| Strategy | Technology/Method | Advantages |

|---|---|---|

| Continuous Processing | Electrochemical Flow Cell | Avoids chemical oxidants, improved safety, scalable |

| Catalyst Management | Heterogeneous Catalysts (e.g., g-C₃N₄) | Easy separation, catalyst recyclability, reduced waste |

| Process Intensification | One-Pot Reactions | Fewer unit operations, reduced solvent use, time-saving |

| Green Chemistry | Metric Analysis (E-factor, Atom Economy) | Minimizes environmental impact, promotes sustainable production |

By integrating these advanced methodologies, the large-scale synthesis of this compound can be achieved in an efficient, economical, and sustainable manner. sigmaaldrich.comnih.gov

Elucidation of Reaction Mechanisms and Reactivity Profiles of 2 Methylsulfonyl 1 Phenylethanone

Mechanistic Insights into Sulfone Formation and Transformations

The formation and subsequent reactions of sulfones, such as 2-(methylsulfonyl)-1-phenylethanone, can proceed through various mechanistic pathways, including those involving radical intermediates and oxidative processes.

Radical Pathways in Sulfonylation

The introduction of a methylsulfonyl group can be achieved through radical-mediated processes. A notable method involves the use of dimethyl sulfoxide (B87167) (DMSO) as the source of the methyl sulfonyl radical. ntu.edu.sg In the presence of a copper(I) catalyst and under an oxygen atmosphere, DMSO can generate the methyl sulfonyl radical. ntu.edu.sg This radical species can then react with substrates like alkenes and alkynes to form β-keto methyl sulfones and (E)-vinyl methyl sulfones, respectively. ntu.edu.sg For instance, the reaction of styrene (B11656) with the methyl sulfonyl radical generated from DMSO leads to the formation of a hydroperoxyl intermediate, which is then oxidized to the corresponding β-keto methyl sulfone. ntu.edu.sg

Oxidative Reaction Mechanisms

Oxidative reactions play a crucial role in both the formation and transformation of this compound. The synthesis of β-keto methyl sulfones from alkenes using DMSO as the methyl sulfonyl radical source involves an oxidative step to convert an intermediate into the final keto-sulfone product. ntu.edu.sg Furthermore, oxidative C-C coupling reactions can occur under certain conditions. For example, the reaction of N,N-dimethylbenzylamine with n-butyl lithium and sulfur can lead to the formation of meso-1,2-bis(dimethylamino)-1,2-diphenylethanone through an oxidative coupling of deprotonated intermediates. researchgate.net While not directly involving this compound, this illustrates the potential for oxidative coupling in related systems.

Reactivity of the Carbonyl Functional Group

The carbonyl group in this compound is a key site of reactivity, primarily undergoing nucleophilic addition reactions.

Nucleophilic Addition Reactions

The carbon atom of the carbonyl group is electrophilic due to the polarization of the C=O bond, making it susceptible to attack by nucleophiles. libretexts.orgyoutube.com This initial attack leads to the formation of a tetrahedral intermediate. numberanalytics.comlibretexts.org The reactivity of the carbonyl group is influenced by the groups attached to it. In the case of this compound, the presence of the electron-withdrawing methylsulfonyl group is expected to enhance the electrophilicity of the carbonyl carbon.

Common nucleophiles that react with ketones include:

Cyanide: The addition of hydrogen cyanide to a ketone forms a cyanohydrin. libretexts.org For example, 1-phenylethanone reacts with hydrogen cyanide to produce 2-hydroxy-2-phenylpropanenitrile. docbrown.info

Alcohols: In the presence of an acid catalyst, alcohols add to ketones to form hemiacetals, which can then react with a second alcohol molecule to form an acetal. libretexts.org

Amines: Primary amines react with aldehydes and ketones to form imines (Schiff bases). allstudiesjournal.com

Grignard Reagents: These organometallic reagents are strong nucleophiles that add to ketones to form tertiary alcohols after an acidic workup. numberanalytics.com

The general mechanism for nucleophilic addition can be either base-promoted or acid-catalyzed. libretexts.org In a basic medium, a strong nucleophile directly attacks the carbonyl carbon. libretexts.org In an acidic medium, the carbonyl oxygen is first protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile. libretexts.org

Interactive Table: Examples of Nucleophilic Addition Reactions

| Nucleophile | Product Type | General Reaction |

| Cyanide (CN⁻) | Cyanohydrin | R₂C=O + HCN → R₂C(OH)CN |

| Alcohol (R'OH) | Hemiacetal/Acetal | R₂C=O + R'OH ⇌ R₂C(OH)OR' |

| Primary Amine (R'NH₂) | Imine | R₂C=O + R'NH₂ → R₂C=NR' + H₂O |

| Grignard Reagent (R'MgX) | Tertiary Alcohol | R₂C=O + R'MgX → R₂C(OMgX)R' → R₂C(OH)R' |

Condensation and Cyclization Pathways

The carbonyl group of this compound and its derivatives can participate in condensation and cyclization reactions. The Knoevenagel condensation, for instance, involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound. nih.gov While a direct example with this compound is not provided in the search results, the reactivity of the carbonyl group suggests its potential to undergo such reactions.

Cyclization reactions can also be initiated from derivatives of this compound. For example, intramolecular cyclization can occur in molecules containing both a carbonyl group and a suitable nucleophilic moiety. towson.eduresearchgate.net

Influence of the Methylsulfonyl Moiety on Molecular Reactivity

The methylsulfonyl group (–SO₂CH₃) is a strong electron-withdrawing group. allstudiesjournal.com Its presence significantly influences the reactivity of the entire molecule.

Increased Electrophilicity of the Carbonyl Carbon: The electron-withdrawing nature of the methylsulfonyl group increases the partial positive charge on the carbonyl carbon, making it more electrophilic and thus more reactive towards nucleophiles. allstudiesjournal.com

Acidity of α-Hydrogens: The hydrogens on the carbon atom adjacent to both the carbonyl group and the sulfonyl group (the α-carbon) are significantly acidic. This is due to the ability of both the carbonyl and sulfonyl groups to stabilize the resulting carbanion through resonance and inductive effects. This increased acidity makes the α-carbon a potential site for deprotonation and subsequent alkylation or other reactions.

Interactive Table: Influence of the Methylsulfonyl Group

| Property | Effect of Methylsulfonyl Group | Reason |

| Carbonyl Carbon Reactivity | Increased | Electron-withdrawing nature enhances electrophilicity. allstudiesjournal.com |

| α-Hydrogen Acidity | Increased | Stabilization of the conjugate base (carbanion) by both carbonyl and sulfonyl groups. |

Electrophilic Nature of the Sulfonyl Group

The sulfonyl group (—SO₂—) in this compound plays a critical role in modulating the molecule's reactivity. The sulfur atom in a sulfone is in a high oxidation state (+6) and is bonded to two highly electronegative oxygen atoms. This configuration makes the sulfonyl group a potent electron-withdrawing group through both inductive effects and resonance.

The strong electron-withdrawing capacity of the sulfonyl group significantly influences the electron density across the molecule. It deactivates the attached phenyl ring towards electrophilic substitution, directing incoming electrophiles primarily to the meta position. More importantly, it enhances the electrophilicity of the adjacent carbonyl carbon and increases the acidity of the α-hydrogens, a key feature of its reactivity. The presence of the sulfonyl group is fundamental to the stability of the conjugate base formed upon deprotonation of the α-carbon. libretexts.orglibretexts.org

Acidity of Alpha-Hydrogens Adjacent to the Sulfone and Carbonyl Groups

The hydrogen atoms on the carbon atom situated between the carbonyl and sulfonyl groups (the α-hydrogens) of this compound exhibit remarkable acidity for protons attached to a carbon. libretexts.org While the typical pKa for α-hydrogens of a ketone is around 19-21, the presence of an additional electron-withdrawing sulfonyl group significantly increases the acidity. libretexts.org This heightened acidity is a direct consequence of the stabilization of the resulting carbanion, or enolate.

Upon deprotonation by a base, a conjugate base is formed where the negative charge is extensively delocalized through resonance onto the oxygen atoms of both the carbonyl and the sulfonyl groups. pressbooks.pub The ability to spread the negative charge over two highly electronegative oxygen atoms makes this enolate particularly stable. libretexts.orgmasterorganicchemistry.com

Resonance Structures of the Enolate of this compound

This increased acidity means that a complete conversion to the enolate can be achieved using relatively mild bases, such as alkoxides, which would typically only form the enolate of a simple ketone in low concentrations. libretexts.orgmasterorganicchemistry.com The formation of this stabilized enolate is central to the synthetic utility of β-keto sulfones, allowing for a wide range of alkylation and acylation reactions at the α-carbon. rsc.org

Comparative pKa Values of Carbonyl and Related Compounds

| Compound Type | Example | Approximate pKa |

|---|---|---|

| Alkane | Ethane | ~50 |

| Ketone | Acetone | ~19-21 |

| Ester | Ethyl acetate | ~25 |

| β-Diketone | Acetylacetone | ~9 |

| β-Keto Sulfone | This compound | ~11-14 (estimated) |

Note: The pKa value for this compound is an estimate based on values for similar β-dicarbonyl and related compounds. The presence of both carbonyl and sulfonyl groups significantly increases the acidity compared to a simple ketone. libretexts.orgfiveable.me

Stability and Degradation Pathways Under Various Reaction Conditions

The stability of this compound is contingent upon the reaction conditions, including pH, temperature, and the presence of nucleophiles or reducing agents. While generally stable, its bifunctional nature presents several potential degradation pathways.

Under strong acidic or basic conditions, β-keto sulfones can undergo hydrolysis, although this is generally less facile than for β-keto esters. A more significant degradation pathway involves the cleavage of the carbon-sulfur bond, a reaction known as desulfonylation. researchgate.net This can be achieved under various conditions:

Reductive Desulfonylation: This is a common transformation for β-keto sulfones and can be accomplished using various reducing agents, such as sodium amalgam or through metal-catalyzed processes. acs.orgacs.org This process removes the methylsulfonyl group to yield 1-phenylethanone (acetophenone). This reaction is often not a degradation but a planned synthetic step to utilize the sulfonyl group as an activating group that is later removed. rsc.org

Basic Conditions: In the presence of strong bases, elimination reactions can occur if there is a suitable leaving group on the γ-carbon, though this is not inherent to the parent structure of this compound itself. However, aldol-type condensation reactions followed by dehydration are possible due to the acidic α-hydrogens. bham.ac.uk

Thermal Conditions: While generally stable at room temperature, prolonged heating at high temperatures can lead to decomposition. sigmaaldrich.com The specific pathways would depend on the atmosphere (oxidative or inert) and the presence of other reagents.

The reduction of the carbonyl group is another important reaction. Using reducing agents like sodium borohydride (B1222165) (NaBH₄), the ketone can be reduced to the corresponding β-hydroxy sulfone, 1-(methylsulfonyl)-2-phenyl-2-ethanol. nih.gov This is typically a controlled transformation rather than an unintended degradation. nih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Methyl phenacyl sulfone |

| 1-phenylethanone |

| Acetophenone (B1666503) |

| 1-(methylsulfonyl)-2-phenyl-2-ethanol |

Derivatization and Structural Modification Strategies for 2 Methylsulfonyl 1 Phenylethanone Analogues

Synthetic Approaches to Substituted Phenyl Rings

The phenyl ring of the 2-(methylsulfonyl)-1-phenylethanone scaffold is a primary site for structural modification to influence molecular interactions and properties. A variety of classical and modern synthetic methods can be employed to introduce a wide array of functional groups onto this aromatic core.

Standard electrophilic aromatic substitution reactions represent a fundamental approach for functionalizing the phenyl ring. Depending on the existing substituents and reaction conditions, groups such as nitro (-NO₂), halo (-F, -Cl, -Br, -I), and acyl (-COR) can be installed. These initial modifications can then serve as handles for further synthetic transformations.

More contemporary methods, such as transition-metal-catalyzed cross-coupling reactions, offer greater precision and versatility. For instance, a halogenated phenylethanone precursor can undergo Suzuki, Stille, or Buchwald-Hartwig amination reactions to form carbon-carbon or carbon-nitrogen bonds, respectively. Another powerful technique is the copper-catalyzed coupling of an aryl halide with sodium methanesulfinate (B1228633) to construct the methylsulfonylphenyl moiety itself, which can be applied to pre-functionalized phenyl rings. chemicalbook.com These advanced methods significantly broaden the scope of accessible analogues.

| Reaction Type | Reagents/Catalysts | Substituent Introduced | Purpose/Advantage |

| Nitration | HNO₃, H₂SO₄ | Nitro (-NO₂) | Can be reduced to an amine for further functionalization. |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Halogen (-Br, -Cl) | Serves as a versatile handle for cross-coupling reactions. |

| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | Acyl (-COR) | Introduces a ketone functionality. |

| Suzuki Coupling | Aryl boronic acid, Pd catalyst | Aryl, Heteroaryl | Forms C-C bonds with high functional group tolerance. |

| Buchwald-Hartwig Amination | Amine, Pd catalyst | Amine (-NR₂, -NHR) | Forms C-N bonds, introducing basic centers. |

| Copper-Catalyzed Sulfonylation | Sodium methanesulfinate, CuI | Methylsulfonyl (-SO₂CH₃) | Direct method to build the core structure on complex rings. chemicalbook.com |

Modifications at the Ethanone (B97240) Backbone

The ethanone backbone of this compound contains a highly reactive α-carbon, situated between the electron-withdrawing carbonyl and methylsulfonyl groups. The hydrogens attached to this carbon are significantly acidic, facilitating the formation of a stabilized enolate anion upon treatment with a base. libretexts.orggatech.edu This enolate is a potent nucleophile and serves as the key intermediate for a variety of backbone modifications. youtube.com

Key modifications include:

α-Alkylation and α-Acylation: The enolate can readily react with alkyl halides or acyl chlorides in nucleophilic substitution reactions to introduce new carbon chains or carbonyl groups at the α-position.

Condensation Reactions: The enolate can participate in Aldol-type or Claisen-type condensation reactions by attacking the carbonyl group of another molecule, leading to the formation of β-hydroxy ketones or extending the carbon skeleton. libretexts.orgleah4sci.com

Heterocycle Formation: The ketone functionality of the backbone is a key participant in cyclization reactions. A prominent example is the Fischer indole (B1671886) synthesis, where p-methylsulfonyl acetophenone (B1666503) (an isomer and related precursor) reacts with phenylhydrazines to form an indole ring system, demonstrating how the backbone can be integral to building complex heterocyclic structures. nih.gov

| Reaction Type | Key Intermediate | Reagent | Resulting Modification |

| α-Alkylation | Enolate anion | Alkyl halide (e.g., CH₃I) | Adds an alkyl group to the α-carbon. |

| α-Acylation | Enolate anion | Acyl chloride (e.g., CH₃COCl) | Adds an acyl group to the α-carbon. |

| Aldol Addition | Enolate anion | Aldehyde or Ketone | Forms a β-hydroxy ketone, creating a C-C bond. leah4sci.com |

| Fischer Indole Synthesis | Ketone | Phenylhydrazine | Forms a fused indole ring system. nih.gov |

Alterations of the Methylsulfonyl Group

The methylsulfonyl (-SO₂CH₃) group is a key pharmacophore in many biologically active molecules, prized for its ability to act as a hydrogen bond acceptor and for its metabolic stability. researchgate.net However, in drug design and materials science, it is often desirable to replace this group with a bioisostere—a different functional group that retains similar physical or chemical properties, resulting in a comparable biological or material effect. cambridgemedchemconsulting.comresearchgate.net Bioisosteric replacement is a powerful strategy to fine-tune properties such as potency, selectivity, solubility, and pharmacokinetics. drughunter.comresearchgate.net

Classical and non-classical bioisosteres for the methylsulfonyl group include:

Sulfonamide (-SO₂NH₂): A very common replacement that introduces hydrogen bond donor capabilities.

Amides and Esters: These groups can mimic some of the electronic and steric properties. researchgate.net

Heterocyclic Rings: Five-membered rings such as tetrazoles, oxadiazoles, or triazoles are frequently used as non-classical bioisosteres. These rings can replicate the acidic nature or hydrogen bonding patterns of the original group while offering improved metabolic stability or cell permeability. drughunter.com

Other Sulfonyl Derivatives: The methyl group itself can be replaced to create other sulfones, such as ethylsulfonyl or arylsulfonyl groups, to explore steric and electronic effects.

| Original Group | Bioisosteric Replacement | Key Property Mimicked | Potential Advantage |

| Methylsulfonyl (-SO₂CH₃) | Sulfonamide (-SO₂NH₂) | H-bond acceptor, size | Adds H-bond donor capacity, modulates solubility. |

| Methylsulfonyl (-SO₂CH₃) | Tetrazole | Acidity, H-bond acceptor | Improved metabolic stability, enhanced potency. drughunter.com |

| Methylsulfonyl (-SO₂CH₃) | 1,2,4-Oxadiazole | H-bond acceptor, polarity | Modulates pharmacokinetic profile. drughunter.com |

| Methylsulfonyl (-SO₂CH₃) | Trifluoromethyl (-CF₃) | Steric bulk, lipophilicity | Increased metabolic stability. cambridgemedchemconsulting.com |

Synthesis of Hybrid Molecules Incorporating this compound Scaffolds

A sophisticated derivatization strategy involves using the entire this compound scaffold as a building block for the synthesis of larger, hybrid molecules. This approach combines the structural features of the core scaffold with other distinct pharmacophores or chemical entities to create a single molecule with potentially synergistic or multi-target activities. nih.gov

The synthesis of these hybrids often involves multi-step reaction sequences where the phenylethanone derivative is one of the key starting materials. For example:

Indole Hybrids: Starting with 4-methylsulfonyl acetophenone, a multi-step synthesis involving a Fischer indole cyclization can yield 2-(4-methylsulfonylphenyl) indole derivatives. These hybrids merge the methylsulfonylphenyl moiety, known for its presence in COX-2 inhibitors, with an indole core, a common scaffold in anti-inflammatory agents. nih.gov

Imidazo[1,2-a]pyridine (B132010) Hybrids: The 2-(4-(methylsulfonyl)phenyl) moiety has been incorporated into an imidazo[1,2-a]pyridine framework to generate potent and selective COX-2 inhibitors. researchgate.net The synthesis involves building the heterocyclic system onto the core scaffold, demonstrating the utility of the phenylethanone structure as a foundational element for complex molecular architectures. researchgate.net

These strategies exemplify how the this compound scaffold can be strategically integrated into more complex structures, leading to novel compounds with tailored biological or material properties. mdpi.com

| Hybrid Molecule Class | Core Scaffold Used | Attached Moiety | Synthetic Strategy Example | Potential Application |

| Indole Derivatives | 4-Methylsulfonyl acetophenone | Indole | Fischer Indole Synthesis nih.gov | Dual antimicrobial/anti-inflammatory agents nih.gov |

| Imidazo[1,2-a]pyridines | 2-(4-Methylsulfonylphenyl)-... | Imidazo[1,2-a]pyridine | Multi-step heterocyclic synthesis researchgate.net | Selective COX-2 inhibitors researchgate.net |

| Diarylureas | 1-(4-Methylsulfonylphenyl)-... | Diarylurea | Condensation reactions | Selective COX-2 inhibitors researchgate.net |

Advanced Investigations into the Biological Activities and Pharmacological Mechanisms of 2 Methylsulfonyl 1 Phenylethanone and Its Derivatives

Antimicrobial Efficacy and Mechanistic Studies

Derivatives of 2-(Methylsulfonyl)-1-phenylethanone have been a focal point in the search for new antimicrobial agents. The incorporation of the methylsulfonylphenyl moiety into various heterocyclic structures has yielded compounds with notable activity against a spectrum of pathogens.

Antibacterial Activity Against Specific Pathogens (e.g., MRSA, E. coli)

The challenge of antibiotic resistance, particularly from pathogens like Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli, necessitates the discovery of new antibacterial agents. nih.gov While direct studies on the antibacterial activity of this compound are limited, research on its derivatives, particularly those incorporating imidazole (B134444) and quinazoline (B50416) scaffolds, has shown promise.

For instance, studies on various phenolic compounds have investigated their efficacy against MRSA. nih.gov Some derivatives are designed to act synergistically with existing antibiotics, enhancing their effectiveness against resistant strains. The mechanism often involves the disruption of the bacterial cell membrane, leading to the leakage of intracellular components and a collapse of the membrane potential. nih.gov

Research into quinazoline derivatives has also revealed potent antibacterial activity against phytopathogenic bacteria like Xanthomonas oryzae pv. oryzae (Xoo). Certain acetamide (B32628) derivatives bearing a triazole substituent demonstrated significantly higher activity than commercial bactericides. nih.gov Similarly, imidazole-based compounds have been synthesized and evaluated for their antibacterial properties, with some showing efficacy comparable to standard drugs like ciprofloxacin (B1669076) against various bacterial strains. researchgate.net The presence of electron-withdrawing groups on the phenyl ring of some imidazole derivatives has been noted as a key factor for their antimicrobial action. nih.gov

Table 1: Antibacterial Activity of Selected Derivative Classes

| Derivative Class | Target Pathogen(s) | Observed Effect | Reference(s) |

|---|---|---|---|

| Phloroglucinol Derivatives | MRSA | Synergistic activity with penicillin, cell membrane disruption. | nih.gov |

| Quinazoline-acetamide Derivatives | Xanthomonas oryzae pv. oryzae | Potent antibacterial activity, more active than commercial bactericides. | nih.gov |

| Imidazole Derivatives | Various bacterial strains | Activity equivalent to standard drugs (e.g., norfloxacin, ciprofloxacin). | researchgate.netnih.gov |

Potential Antifungal and Antiviral Properties

The methylsulfonylphenyl structural motif has also been incorporated into compounds screened for antifungal and antiviral activities. Research has shown that derivatives containing this group can exhibit significant efficacy against various fungal and viral targets.

In the realm of antifungal research, 2-aryl-5-phenylsulfonyl-1,3,4-thiadiazole derivatives have demonstrated notable activity. nih.gov Specific nitroaryl derivatives showed high potency against Candida albicans, Candida spp., and Cryptococcus neoformans, with minimum inhibitory concentrations (MICs) in some cases being lower than the reference drug fluconazole (B54011). nih.govresearchgate.net One derivative was also moderately active against Aspergillus niger and Aspergillus fumigatus, against which fluconazole was inactive. nih.gov Imidazole derivatives have also emerged as potential antifungal agents, with some compounds showing efficacy equivalent to fluconazole against tested fungal strains. researchgate.net The antifungal activity of triazole-containing compounds is well-established, and new derivatives are continuously being explored to combat resistance. mdpi.com

Regarding antiviral properties, certain imidazole derivatives have been identified as potential lead compounds for the development of novel antiviral agents after being screened against a panel of viral strains. nih.gov

Table 2: Antifungal Activity of Phenylsulfonyl and Imidazole Derivatives

| Derivative Class | Fungal Strain(s) | Key Finding(s) | Reference(s) |

|---|---|---|---|

| 2-Nitroaryl-5-phenylsulfonyl-1,3,4-thiadiazoles | C. albicans, Candida spp., C. neoformans | High activity with MIC values ranging from 0.048-3.12 µg/mL; higher potency than fluconazole for some derivatives. | nih.gov |

| Imidazole Derivatives | Various fungal strains | Efficacy equipotent to the reference compound fluconazole. | researchgate.net |

| Carnosol-Triazole Derivatives | C. neoformans, C. albicans | Significant growth inhibition of C. neoformans at ≤250 µg∙mL⁻¹. | mdpi.com |

Anti-inflammatory Potential and Cyclooxygenase (COX) Inhibition Research

A significant area of investigation for derivatives of this compound is their anti-inflammatory activity, primarily through the inhibition of cyclooxygenase (COX) enzymes. These enzymes, COX-1 and COX-2, are responsible for the synthesis of prostaglandins (B1171923), which are key mediators of inflammation. nih.gov While COX-1 is involved in physiological functions, COX-2 is inducible and plays a major role in pathological inflammatory processes. nih.govnih.gov

Selective COX-2 Inhibitory Activity of Derivatives

The development of selective COX-2 inhibitors is a major goal in medicinal chemistry to create anti-inflammatory drugs with fewer gastrointestinal side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit both isoforms. nih.govnih.gov The 4-methylsulfonylphenyl group is a key pharmacophore found in several potent and selective COX-2 inhibitors, such as Rofecoxib. nih.govresearchgate.net

A series of novel 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine derivatives were designed and synthesized as selective COX-2 inhibitors. nih.gov In vitro assays confirmed that all synthesized compounds were selective inhibitors of COX-2, with one compound, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (5n), showing particularly high potency (IC₅₀ = 0.07 µM) and a selectivity index of 508.6. nih.gov Another study on 4-methylsulfonylphenyl derivatives also reported clear preferential inhibition of COX-2 over COX-1, with selectivity indices for some compounds reaching up to 131. nih.gov

Table 3: Selective COX-2 Inhibition by 2-(4-(Methylsulfonyl)phenyl) Derivatives

| Compound Series | Most Potent Compound Example | COX-2 IC₅₀ | Selectivity Index (COX-1 IC₅₀/COX-2 IC₅₀) | Reference |

|---|---|---|---|---|

| 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines | 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (5n) | 0.07 µM | 508.6 | nih.gov |

| 4-methylsulfonylphenyl derivatives | Compound 6b | Not specified | 131 | nih.gov |

Molecular Interactions with COX-2 Active Sites

The basis for the selective inhibition of COX-2 by these derivatives lies in their specific molecular interactions within the enzyme's active site. A key structural difference between COX-1 and COX-2 is the substitution of isoleucine-523 in COX-1 with a smaller valine residue in COX-2. nih.gov This change opens up a secondary side pocket in the COX-2 active site. nih.gov

Molecular docking studies have demonstrated that the methylsulfonyl (SO₂Me) group of the 2-(4-(methylsulfonyl)phenyl) derivatives is crucial for this selectivity. nih.gov The SO₂Me pharmacophore inserts into this secondary pocket of the COX-2 enzyme, where it can form hydrogen bonds with the surrounding amino acid residues. This specific interaction is a hallmark of many selective COX-2 inhibitors and contributes significantly to their high affinity and selectivity. nih.gov The addition of the SO₂Me group at the para position of the C-2 phenyl ring in imidazo[1,2-a]pyridine (B132010) derivatives was shown to enhance both COX-2 potency and selectivity. nih.gov

Modulation of Prostaglandin (B15479496) Synthesis

The therapeutic anti-inflammatory effects of COX inhibitors stem from their ability to block the production of prostaglandins (PGs). The COX enzyme catalyzes the conversion of arachidonic acid into an unstable intermediate, prostaglandin G₂ (PGG₂), which is then reduced to prostaglandin H₂ (PGH₂). nih.gov PGH₂ serves as the precursor for the synthesis of various prostaglandins (like PGE₂, PGD₂) and thromboxane (B8750289) A₂ (TXA₂), which are potent mediators of inflammation, pain, and fever. nih.gov

By selectively inhibiting the COX-2 isoform, this compound derivatives effectively reduce the synthesis of prostaglandins that are associated with inflammatory responses. nih.govresearchgate.net This targeted inhibition avoids interfering with the functions of COX-1, which is responsible for producing prostaglandins that protect the stomach lining and maintain renal blood flow. nih.gov The diminished production of these pro-inflammatory mediators is the ultimate mechanism through which these compounds exert their anti-inflammatory effects.

Anticancer and Cytotoxic Investigations

Recent research has highlighted the potential of derivatives of this compound as cytotoxic agents against various cancer cell lines. While direct anticancer studies on the parent compound, this compound, are not extensively documented in the available literature, numerous structural analogues have been synthesized and evaluated for their antitumor properties.

Derivatives incorporating the sulfonyl group have shown significant in vitro and in vivo antitumor activity. These compounds often function through diverse mechanisms, including the inhibition of carbonic anhydrase, perturbation of the cell cycle in the G1 phase, and inhibition of tubulin polymerization or angiogenesis. For instance, a series of 2-(2-arylmethylthio-4-chloro-5-methylbenzenesulfonyl)-1-phenylguanidine derivatives have demonstrated high activity against human breast (MCF-7), colon (HCT-116), and cervical (HeLa) cancer cell lines, with IC50 values in the micromolar range. nih.gov Notably, these compounds exhibited selectivity for cancer cells over non-cancerous human keratinocyte cell lines (HaCaT). nih.gov

Furthermore, arylsulfonylhydrazones, another class of derivatives, have been identified as potent breast cancer agents. researchgate.net Studies have shown their efficacy against triple-negative breast cancer (TNBC) cell lines, which are known for their aggressive nature and limited treatment options. researchgate.net The cytotoxic action of some novel sulfonamide derivatives has also been reported against breast cancer (MDA-MB-231) and colon cancer (HT-29) cell lines, with some compounds showing potency comparable to the standard drug 5-fluorouracil. nih.gov

The following table summarizes the cytotoxic activities of selected derivatives:

| Derivative Class | Cancer Cell Line | Activity (IC50) | Reference |

| 2-(2-arylmethylthio-4-chloro-5-methylbenzenesulfonyl)-1-phenylguanidines | MCF-7, HCT-116, HeLa | 4.7–21 µM | nih.gov |

| Arylsulfonylhydrazones | MCF-7, MDA-MB-231 | Micromolar range | researchgate.net |

| Novel Sulfonamides | MDA-MB-231, HT-29 | e.g., 66.6 µM (Compound 17) | nih.gov |

Structure-Activity Relationship (SAR) Studies for Biological Target Engagement

The exploration of structure-activity relationships (SAR) is crucial for optimizing the anticancer potential of this compound derivatives and understanding their engagement with biological targets. semanticscholar.org SAR studies have revealed that specific structural modifications can significantly enhance cytotoxic activity and selectivity.

For arylsulfonylhydrazone derivatives, the nature and position of substituents on the aromatic rings play a pivotal role in their anticancer efficacy. researchgate.net For example, the presence of an indole (B1671886) ring has been shown to be favorable for activity against breast cancer cell lines. researchgate.net Substitutions on the indole ring, such as with chloro or methoxy (B1213986) groups, can further modulate the activity. researchgate.net

In the case of 2-(2-arylmethylthio-4-chloro-5-methylbenzenesulfonyl)-1-phenylguanidines, the combination of the sulfonamide core with a chalcone (B49325) fragment in molecular hybrids can lead to a synergistic enhancement of biological activity. nih.gov The variation of substituents on the arylmethylthio group also influences the cytotoxic potency. nih.gov

The table below illustrates key SAR findings for these derivatives:

| Derivative Class | Structural Feature | Impact on Activity | Reference |

| Arylsulfonylhydrazones | Indole ring at Ar2 position | Increased activity on breast cancer cell lines | researchgate.net |

| Arylsulfonylhydrazones | 5-Cl or 5-OCH3 on indole ring | Further enhancement of activity on MCF-7 cells | researchgate.net |

| 2-(2-arylmethylthio-4-chloro-5-methylbenzenesulfonyl)-1-phenylguanidines | Chalcone fragment | Synergistic increase in cytotoxic activity | nih.gov |

| General Sulfonamides | Various heterocyclic moieties | Modulation of anticancer potency | nih.gov |

These SAR studies provide a rational basis for the design of new, more potent, and selective anticancer agents based on the this compound scaffold. semanticscholar.org

Pharmacokinetic and Pharmacodynamic Considerations for Derivatives (excluding specific dosage)

The pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound derivatives are critical for their development as therapeutic agents. While specific clinical data for these derivatives are limited, general principles and in silico predictions for related sulfonamide compounds offer valuable insights.

Pharmacokinetics encompasses the absorption, distribution, metabolism, and excretion (ADME) of a drug. For orally administered drugs, factors like solubility and permeability are key determinants of bioavailability. In silico ADME predictions for some novel 2-(4-(methylsulfonyl) phenyl) benzimidazoles suggest that these compounds can be designed to have favorable drug-likeness profiles. semanticscholar.org Lipophilicity is another crucial parameter influencing ADME, and it can be modulated through structural modifications. mdpi.com

The metabolism of sulfonamide-containing drugs is often mediated by cytochrome P450 (CYP) enzymes. Understanding the metabolic pathways is essential to predict potential drug-drug interactions and the formation of active or inactive metabolites.

Pharmacodynamics refers to the mechanism of action of a drug and its effects on the body. For the anticancer derivatives of this compound, the pharmacodynamic effects are linked to their cytotoxic and antiproliferative activities. The engagement with specific biological targets, as elucidated by SAR studies, dictates the pharmacodynamic response.

The following table outlines general pharmacokinetic and pharmacodynamic considerations for this class of compounds:

| Parameter | Consideration | Relevance |

| Absorption | Oral bioavailability can be optimized by modifying lipophilicity and other physicochemical properties. | Determines the fraction of the drug that reaches systemic circulation. |

| Distribution | Plasma protein binding can influence the free drug concentration and tissue distribution. | Affects the availability of the drug at the target site. |

| Metabolism | Primarily hepatic metabolism via CYP enzymes is expected for many sulfonamides. | Influences the drug's half-life and potential for drug interactions. |

| Excretion | Renal and/or biliary excretion are common routes for sulfonamides and their metabolites. | Determines the clearance of the drug from the body. |

| Mechanism of Action | Inhibition of key cellular processes like cell division, angiogenesis, or specific enzymes. | Underpins the therapeutic effect of the drug. |

Further preclinical and clinical studies are necessary to fully characterize the PK/PD profiles of specific derivatives of this compound and to establish their therapeutic potential.

Strategic Role of 2 Methylsulfonyl 1 Phenylethanone As a Key Intermediate in Pharmaceutical Synthesis

Precursor in the Synthesis of Etoricoxib and Other Selective COX-2 Inhibitors

The primary strategic importance of 2-(methylsulfonyl)-1-phenylethanone lies in its role as a precursor for synthesizing selective cyclooxygenase-2 (COX-2) inhibitors. These drugs represent a significant class of non-steroidal anti-inflammatory drugs (NSAIDs) that are designed to have fewer gastrointestinal side effects than traditional NSAIDs. nih.govnih.gov Etoricoxib, a prominent COX-2 inhibitor, is synthesized using an intermediate, 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, which is derived from the core structure of this compound. google.com The methylsulfonyl (SO₂Me) group is a key pharmacophore that allows these inhibitor molecules to bind selectively to the active site of the COX-2 enzyme. nih.govnih.gov

The synthesis of Etoricoxib from its key intermediate, 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone (referred to as ketosulfone), is a well-documented multi-step process. google.com This ketosulfone intermediate is itself the product of a reaction, such as an Ivanov-Claisen condensation, between 4-(methylsulphonyl)phenylacetic acid and a derivative of 6-methylnicotinate (B8608588). cjph.com.cn

The subsequent conversion to Etoricoxib involves the formation of the central pyridine (B92270) ring. One patented method involves reacting the ketosulfone intermediate with a vinamidinium salt, such as 2-chloro-1,3-(bis-piperidinyl)trimethinium hexafluorophosphate, in the presence of a strong base like potassium tert-butoxide. google.comepo.org The reaction proceeds through a series of cyclization and condensation steps to yield the final Etoricoxib molecule. google.comgoogle.comepo.org

Table 2: Example Synthesis Steps for Etoricoxib

| Step | Reactants | Reagents/Conditions | Product | Reference |

|---|---|---|---|---|

| 1 | 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone | Potassium tert-butoxide, Tetrahydrofuran (THF) | Enolate of the ketosulfone | google.comgoogle.com |

| 2 | Enolate from Step 1, 2-chloro-1,3-(bis-piperidinyl)trimethinium hexafluorophosphate | Tetrahydrofuran (THF), 25-30 °C | Intermediate adduct | google.comepo.org |

| 3 | Intermediate from Step 2 | Trifluoroacetic acid, Acetic acid | Etoricoxib (after cyclization and workup) | google.com |

Industrial Processes for Etoricoxib Intermediate Production

For industrial-scale production, the efficiency and yield of the synthesis of the key intermediate, 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, are critical. researchgate.net Research has focused on optimizing reaction conditions to improve yield and purity while minimizing costs and waste. cjph.com.cn

One patented industrial process describes an efficient method involving the reaction of 4-(methylsulphonyl)phenylacetic acid with methyl 6-methylnicotinate using tert-butyl magnesium chloride (a Grignard reagent). cjph.com.cn This process achieves a high yield (81%) and purity (99.5%). cjph.com.cn Key innovations for industrial application include the portion-wise addition of the Grignard reagent and the methyl 6-methylnicotinate to control the reaction and reduce the formation of byproducts. cjph.com.cn Furthermore, purification techniques using acetone/water and neutralization with ammonia (B1221849) instead of sodium carbonate have been developed to reduce solid waste, making the process more suitable for large-scale manufacturing. cjph.com.cn Process development aims to create a commercial manufacturing process that is reproducible, cost-effective, and produces a pure and stable product. researchgate.net

Utilization in the Synthesis of Other Bioactive Compounds

The utility of the this compound scaffold extends beyond Etoricoxib to the synthesis of a wide range of other bioactive compounds. Its derivatives are foundational in creating novel selective COX-2 inhibitors. nih.govnih.gov For instance, new series of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines have been designed and synthesized as potent COX-2 inhibitors. nih.gov The synthesis involves reacting an aniline (B41778) derivative with α-bromo-4-(methylsulfonyl)acetophenone, a close derivative of this compound. nih.gov

Similarly, indole (B1671886) derivatives incorporating the 2-(4-methylsulfonyl)phenyl moiety have been developed, exhibiting both anti-inflammatory and antimicrobial activities. nih.gov These compounds are synthesized using p-methylsulfonyl acetophenone (B1666503) in a Fischer indole synthesis. nih.gov Chalcones derived from this acetophenone structure have also been investigated for potential antidiabetic applications. The consistent use of the (methylsulfonyl)phenyl group highlights its importance as a pharmacophore for interacting with biological targets like the COX-2 enzyme. nih.gov

Development of Agrochemicals and Specialty Chemicals

Beyond the pharmaceutical industry, this compound and its derivatives serve as intermediates in the development of agrochemicals and other specialty chemicals. cymitquimica.com The chemical reactivity of the acetophenone structure allows for its incorporation into various molecules designed for specific industrial applications. cymitquimica.com

One area of application is in the creation of antifouling agents. nih.gov A library of acetophenone–triazole hybrids has been synthesized using "click" chemistry, starting from propargyloxy acetophenone derivatives. nih.gov Some of these new hybrid compounds demonstrated significant activity against the settlement of mussel larvae and the growth of biofilm-forming marine microorganisms, positioning them as promising eco-friendly antifouling agents. nih.gov

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Purity Assessment in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of 2-(Methylsulfonyl)-1-phenylethanone by providing information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR (Proton NMR): In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons are observed. The protons of the phenyl group typically appear as a multiplet in the aromatic region (around 7.4-8.0 ppm). The methylene (B1212753) protons (CH₂) adjacent to the sulfonyl and carbonyl groups resonate as a singlet at approximately 4.5 ppm. The methyl protons (CH₃) of the methylsulfonyl group also appear as a singlet, but further upfield, around 3.1 ppm.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom in the molecule. The carbonyl carbon (C=O) gives a characteristic peak in the downfield region, typically around 190-200 ppm. The carbons of the phenyl ring appear in the range of 128-135 ppm. The methylene carbon (CH₂) is observed around 60-65 ppm, and the methyl carbon (CH₃) of the sulfonyl group resonates at approximately 42 ppm.

Table 1: Representative NMR Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~7.4-8.0 | Multiplet | Phenyl protons |

| ¹H | ~4.5 | Singlet | Methylene (CH₂) protons |

| ¹H | ~3.1 | Singlet | Methyl (CH₃) protons |

| ¹³C | ~192 | Singlet | Carbonyl carbon (C=O) |

| ¹³C | ~128-135 | Multiple signals | Phenyl carbons |

| ¹³C | ~63 | Singlet | Methylene carbon (CH₂) |

| ¹³C | ~42 | Singlet | Methyl carbon (CH₃) |

Note: Exact chemical shifts can vary slightly depending on the solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and to deduce the structural information of this compound by analyzing its fragmentation pattern. The compound has a molecular weight of 198.24 g/mol . cookechem.com In a typical mass spectrum, a molecular ion peak ([M]⁺) would be observed at an m/z (mass-to-charge ratio) of 198.

Common fragmentation patterns for ketones often involve cleavage at the bonds adjacent to the carbonyl group (α-cleavage). miamioh.edu For this compound, this could lead to the formation of several key fragment ions:

A peak at m/z 105: This prominent fragment corresponds to the benzoyl cation [C₆H₅CO]⁺, resulting from the cleavage of the bond between the carbonyl carbon and the adjacent methylene group.

A peak at m/z 77: This fragment represents the phenyl cation [C₆H₅]⁺, formed by the loss of a carbonyl group (CO) from the benzoyl cation.

A peak at m/z 93: This corresponds to the [CH₃SO₂CH₂]⁺ fragment.

The observation of these specific fragments provides strong evidence for the presence of the benzoyl and methylsulfonyl moieties within the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in this compound. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

Key characteristic absorption bands for this compound include:

A strong, sharp absorption band around 1685 cm⁻¹: This is characteristic of the C=O (carbonyl) stretching vibration of the ketone group.

Two strong absorption bands around 1300-1320 cm⁻¹ and 1120-1140 cm⁻¹: These correspond to the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl group, respectively.

Absorption bands in the region of 3000-3100 cm⁻¹: These are due to the C-H stretching vibrations of the aromatic (phenyl) ring.

Absorption bands around 1450-1600 cm⁻¹: These correspond to the C=C stretching vibrations within the aromatic ring.

Absorption bands in the region of 2800-3000 cm⁻¹: These are attributed to the C-H stretching vibrations of the aliphatic methylene and methyl groups.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Ketone (C=O) | Stretching | ~1685 |

| Sulfonyl (S=O) | Asymmetric Stretching | ~1310 |

| Sulfonyl (S=O) | Symmetric Stretching | ~1130 |

| Aromatic C-H | Stretching | ~3050 |

| Aromatic C=C | Stretching | ~1450-1600 |

| Aliphatic C-H | Stretching | ~2900 |

Chromatographic Techniques for Purity Analysis and Separation

Chromatographic techniques are essential for assessing the purity of this compound and for its separation from reaction mixtures or impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the quantitative analysis of this compound. nih.gov A suitable HPLC method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Detection is typically carried out using a UV detector, as the phenyl and carbonyl groups absorb UV light. The retention time of the main peak provides a qualitative measure of the compound's identity, while the peak area is proportional to its concentration, allowing for accurate purity determination. Purity levels are often found to be around 95% or higher. synquestlabs.com

Column Chromatography: Column chromatography is a preparative technique frequently used to purify this compound on a laboratory scale. The crude product is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel. A suitable eluent system, such as a mixture of n-hexane and ethyl acetate, is then passed through the column. rsc.org The components of the mixture separate based on their differing affinities for the stationary and mobile phases, allowing for the isolation of the pure compound. The separation can be monitored by thin-layer chromatography (TLC). rsc.org

Computational Chemistry and Molecular Modeling Studies of 2 Methylsulfonyl 1 Phenylethanone

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Acidity

Quantum chemical calculations offer a powerful lens through which to examine the intrinsic properties of 2-(methylsulfonyl)-1-phenylethanone. These computational methods allow for the detailed exploration of its electronic structure, which in turn governs its reactivity and acidity.

The molecular structure of this compound features a phenyl ring connected to an ethanone (B97240) group, with a methylsulfonyl group attached to the alpha-carbon. The presence of the carbonyl and sulfonyl groups, both of which are electron-withdrawing, significantly influences the electron distribution within the molecule. This is reflected in its molecular formula, C9H10O3S. uni.lu

Quantum chemical calculations can provide quantitative estimates of this acidity by calculating the energy difference between the parent molecule and its conjugate base. Furthermore, these calculations can map the electrostatic potential of the molecule, visually identifying the most electron-rich and electron-poor regions, which are indicative of sites susceptible to electrophilic and nucleophilic attack, respectively. The carbonyl carbon, for instance, would be expected to be a primary electrophilic site.

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interactions between a small molecule, such as this compound, and a biological target, typically a protein. These methods are fundamental in drug discovery and design. nih.govwisdomlib.org

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. d-nb.info The process involves sampling a large number of possible conformations of the ligand within the binding site of the receptor and scoring them based on a force field that estimates the binding energy. For this compound, this would involve docking the molecule into the active sites of various potential protein targets to identify those with which it is most likely to interact. The results of such studies can provide insights into the potential biological activities of the compound. For instance, derivatives of 1-phenylethanone have been studied for their potential as enzyme inhibitors. nih.gov

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-receptor interaction. nih.govnih.gov Starting from a docked pose, an MD simulation calculates the trajectory of atoms over time by solving Newton's equations of motion. This allows for the observation of the stability of the binding pose, the conformational changes in both the ligand and the protein upon binding, and the detailed energetic contributions to the binding affinity. nih.gov

Binding Affinity Predictions for Biological Targets

A key output of molecular docking and more advanced computational methods like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) is the prediction of binding affinity. nih.gov This is a quantitative measure of the strength of the interaction between the ligand and its target. nih.govnih.gov High binding affinity suggests that the compound is more likely to be an effective inhibitor or modulator of the target protein's function.

For this compound, predicting its binding affinity to various biological targets would be a crucial step in assessing its therapeutic potential. While specific binding affinity data for this exact compound is not available in the provided search results, the methodology is well-established. For example, docking studies on similar scaffolds, such as 2-phenylacrylonitriles, have been used to rationalize observed biological activity. nih.gov The binding affinity is typically expressed as a binding energy (e.g., in kcal/mol) or as an inhibition constant (Ki) or IC50 value. ekb.eg

Table 1: Hypothetical Binding Affinity Predictions for this compound Against Various Target Classes

| Target Class | Representative Target | Predicted Binding Energy (kcal/mol) |

| Kinases | Epidermal Growth Factor Receptor (EGFR) | -7.5 to -9.0 |

| Proteases | Matrix Metalloproteinase (MMP) | -6.0 to -8.0 |

| Oxidoreductases | Monoamine Oxidase B (MAO-B) | -6.5 to -8.5 |

| Nuclear Receptors | Estrogen Receptor α (ERα) | -5.0 to -7.0 |

This table is for illustrative purposes only. The values are hypothetical and not based on actual experimental or computational data for this compound.

Conformational Analysis of this compound and its Complexes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. nih.govmdpi.com For a flexible molecule like this compound, understanding its preferred conformations is essential, as only specific conformations may be able to bind effectively to a biological target.